Specific Scientific Field: Forensic chemistry and toxicology involve the analysis of substances related to criminal investigations, drug testing, and public health.
Application Summary: FUB-PB-22 has been detected in samples seized by law enforcement agencies. Its presence in forensic samples raises questions about its use, abuse, and potential health risks.
Experimental Procedures: Researchers use mass spectrometry techniques to identify and quantify FUB-PB-22 in biological samples (e.g., urine, blood, or hair). These methods involve sample preparation, chromatographic separation, and mass spectrometry analysis.
Results and Outcomes: Quantitative data obtained from forensic samples help establish FUB-PB-22’s prevalence, distribution, and potential impact on public health. Researchers can correlate its presence with adverse events and monitor trends over time .
Specific Scientific Field: Pharmacology investigates the effects of drugs on biological systems, including receptors, enzymes, and cellular pathways.
Application Summary: FUB-PB-22 acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. Understanding its pharmacological profile is crucial for assessing its therapeutic potential or adverse effects.
Experimental Procedures: Researchers perform binding assays to determine FUB-PB-22’s affinity for CB1 and CB2 receptors. They also study its effects on cellular signaling pathways and neuronal activity.
Results and Outcomes: The binding affinity data (0.386nM at CB1 and 0.478nM at CB2) provide insights into its potency and selectivity.
Specific Scientific Field: Designer drugs are novel psychoactive substances created to mimic the effects of controlled substances. Analyzing these compounds is essential for public safety.
Application Summary: FUB-PB-22 has been sold online as a designer drug. Researchers aim to identify its presence in illicit products and understand its chemical structure.
Experimental Procedures: Scientists use analytical techniques (e.g., liquid chromatography-mass spectrometry) to detect and characterize FUB-PB-22 in seized samples. They compare its spectra with reference standards.
Results and Outcomes: Identification of FUB-PB-22 in designer drugs helps law enforcement agencies track its distribution and take appropriate regulatory actions. Structural information aids in developing targeted screening methods .
Specific Scientific Field: Metabolism studies investigate how the body processes and eliminates drugs.
Application Summary: Understanding FUB-PB-22 metabolism is crucial for drug testing, toxicology, and interpreting human exposure.
Experimental Procedures: Researchers incubate FUB-PB-22 with human liver microsomes and hepatocytes. They analyze metabolites using high-resolution mass spectrometry.
Results and Outcomes: FUB-PB-22 is rapidly metabolized in human liver cells. Metabolites like hydroxylated FBI-COOH serve as suitable urinary markers for documenting FUB-PB-22 intake .
Specific Scientific Field: Urine screening methods are essential for detecting drug use.
Application Summary: Developing reliable urine tests for FUB-PB-22 helps monitor its presence in individuals.
Experimental Procedures: Researchers validate urine markers (e.g., hydroxylated FBI-COOH) by analyzing authentic urine specimens from FUB-PB-22-positive cases.
Results and Outcomes: Validated markers aid in confirming FUB-PB-22 intake during forensic analysis. They assist in associating observed adverse events with the compound .
Specific Scientific Field: Controlled substance regulation involves classifying and monitoring psychoactive compounds.
Application Summary: FUB-PB-22’s legal status varies across countries. Researchers contribute to regulatory decisions.
Experimental Procedures: Researchers collaborate with regulatory agencies to assess FUB-PB-22’s risks and benefits.
Results and Outcomes: Regulatory decisions impact its availability, scheduling, and public health implications. Researchers provide evidence-based recommendations .
Fub-PB-22 is a synthetic cannabinoid identified by its CAS Number 1800098-36-5. It belongs to a class of compounds known for their psychoactive effects, which mimic those of natural cannabinoids found in the cannabis plant. Fub-PB-22 has been detected in various samples seized by law enforcement, indicating its presence in the illicit drug market. Its chemical structure allows it to interact with cannabinoid receptors in the human body, primarily targeting the CB2 receptor, which is associated with immune system responses and inflammation .
Fub-PB-22 is a dangerous substance with significant health risks. Studies suggest it might be more potent than THC, leading to unpredictable and potentially severe adverse effects []. Documented risks include:
Due to these dangers, Fub-PB-22 is classified as a controlled substance in many countries, including Germany, Japan, China, and Sweden [].
These reactions contribute to its metabolic pathways and influence its biological activity.
Fub-PB-22 acts as a potent agonist of the CB2 receptor, leading to various biological effects. Research has shown that it can induce effects similar to those of tetrahydrocannabinol, the primary psychoactive component of cannabis. Its binding affinity for cannabinoid receptors suggests potential therapeutic applications, although its safety profile remains largely unstudied due to its classification as a new psychoactive substance .
The synthesis of Fub-PB-22 typically involves multi-step organic reactions. While specific proprietary methods may not be publicly available, it generally includes:
The precise details of these methods may vary, but they often follow established protocols for synthesizing synthetic cannabinoids .
Fub-PB-22 is primarily studied for its potential applications in research and therapeutic settings. Its ability to modulate cannabinoid receptors makes it a candidate for investigating:
Interaction studies have focused on how Fub-PB-22 affects various biological systems. It has been shown to produce distinct metabolites that can influence its pharmacokinetics and pharmacodynamics. For instance, studies have identified specific metabolites formed through conjugation reactions, which may possess their own biological activities . These interactions highlight the complexity of synthetic cannabinoids and their potential effects on human health.
Fub-PB-22 shares structural and functional similarities with other synthetic cannabinoids. Below is a comparison with notable compounds:
| Compound | CAS Number | Receptor Affinity | Unique Features |
|---|---|---|---|
| JWH-018 | 174481-66-0 | CB1 & CB2 | First widely recognized synthetic cannabinoid |
| AM-2201 | 209475-24-2 | CB1 & CB2 | Contains a naphthyl group; potent psychoactive effects |
| UR-144 | 864456-87-8 | CB1 & CB2 | Known for its high potency and long duration of action |
| FDU-PB-22 | 1800098-35-4 | CB2 | Structural analog with similar properties |
Fub-PB-22's unique interaction profile with the CB2 receptor distinguishes it from others in this class, particularly in terms of its potential therapeutic applications related to inflammation and immune response modulation .
FUB-PB-22 belongs to the quinolinyl ester subclass of synthetic cannabinoids, distinguished by three structural components:
| Structural Feature | Description |
|---|---|
| Core indole system | 1H-indole-3-carboxylate scaffold providing cannabinoid receptor interaction |
| Ester linkage | Quinolin-8-yl ester group contributing to polarity and metabolic degradation |
| para-Fluorobenzyl substitution | Fluorinated aromatic side chain enhancing lipophilicity and receptor affinity |
This molecular architecture places FUB-PB-22 within the broader category of indole-3-carboxylate synthetic cannabinoids, alongside analogs such as PB-22 and 5F-PB-22. The para-fluorobenzyl substituent differentiates it from earlier pentyl- or fluoropentyl-substituted compounds, representing a strategic modification to evade legislative controls while maintaining psychoactive potency.
FUB-PB-22 has become a valuable tool for studying cannabinoid receptor pharmacology due to its high binding affinity and selectivity. Quantitative analyses demonstrate:
These values indicate approximately 100-fold greater CB1 affinity compared to Δ⁹-tetrahydrocannabinol (THC), making FUB-PB-22 a full agonist with significant research utility for probing receptor activation mechanisms. Surface plasmon resonance (SPR) studies have further quantified its binding kinetics, revealing rapid association ($$ ka $$) and dissociation ($$ kd $$) rates characteristic of synthetic cannabinoids.
The compound's metabolism produces unique biomarkers, including fluorobenzylindole-3-carboxylic acid (FBI-COOH), which enable researchers to study hepatic degradation pathways and develop forensic detection methods.
FUB-PB-22 exhibits a molecular formula of C25H17FN2O2, corresponding to a molecular weight of 396.421 g·mol⁻¹ [1] [2]. The molecular weight has been consistently reported across multiple analytical databases, with PubChem documenting a value of 396.4 g/mol [2]. The compound maintains an achiral stereochemistry with no defined stereocenters and exhibits no optical activity [25]. Chemical analysis confirms that FUB-PB-22 contains 25 carbon atoms, 17 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms in its molecular structure [3] [8].
The official IUPAC nomenclature for FUB-PB-22 is quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate [3] [8]. Alternative systematic names include quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate and 1H-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 8-quinolinyl ester [2] [8]. The compound is also designated by the alternative name QUFUBIC [1] [5]. Additional chemical identifiers include the CAS registry number 1800098-36-5 [2] [7] [9] and the UNII designation DS46154N3F [2] [8].
FUB-PB-22 possesses a complex molecular architecture characterized by three primary structural components: an indole core, a quinoline moiety, and a fluorobenzyl substituent [2] [6]. The compound contains an indole-3-carboxylic acid framework that is esterified to an 8-quinolinol group [2] [3]. The indole nitrogen is substituted with a 4-fluorobenzyl group, creating the characteristic N-[(4-fluorophenyl)methyl] functionality [3] [8]. The ester linkage between the indole-3-carboxylic acid and the quinoline system represents a distinctive structural feature that differentiates this compound from other synthetic cannabinoids [6] [15]. The InChI key for FUB-PB-22 is ROHVURVXAOMRJY-UHFFFAOYSA-N, providing a unique structural identifier [3] [8] [25].
FUB-PB-22 exhibits a melting point of 172.4°C as determined through differential scanning calorimetry analysis [11]. The compound demonstrates notable thermal stability characteristics, with thermal degradation studies indicating that FUB-PB-22 undergoes minimal thermal decomposition when stored under appropriate conditions [13]. Research on synthetic cannabinoids with similar ester linkages has shown that compounds containing quinoline ester bonds may undergo transesterification reactions at elevated temperatures [16]. The thermal stability profile indicates that FUB-PB-22 maintains structural integrity under standard analytical conditions, though prolonged exposure to high temperatures above 200°C may initiate degradation processes [11].
Table 1: Solubility Profile of FUB-PB-22 in Various Solvents
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| Dimethylformamide | 25.0 | Synthesis and purification |
| Dimethyl sulfoxide | 12.5 | Analytical applications |
| Acetonitrile | 0.1 | Reference standards |
| Methanol | 1.0 | Reference preparations |
| DMF:PBS (1:2) | 0.33 | Aqueous formulations |
Nuclear magnetic resonance spectroscopy of FUB-PB-22 reveals characteristic chemical shifts consistent with its molecular structure [11]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide shows distinctive signals at 8.75 and 8.50 ppm corresponding to the quinoline aromatic protons [11]. Additional signals appear in the aromatic region between 7.25 and 8.00 ppm, representing the indole and fluorobenzyl aromatic systems [11]. The methylene bridge protons connecting the fluorobenzyl group to the indole nitrogen appear at approximately 5.60 ppm [11].
Mass spectrometry analysis reveals a molecular ion peak at m/z 396 in electron ionization mode [11]. Characteristic fragmentation patterns include base peak ions at m/z 252, corresponding to cleavage of the ester bond, and significant fragments at m/z 109, associated with the 4-fluorobenzyl substructure [6] [11]. Tandem mass spectrometry studies demonstrate consistent fragmentation pathways with neutral loss of carbon monoxide (28 Da) and formation of quinoline-containing fragments [6].
Infrared spectroscopy displays characteristic absorption bands at 1714 cm⁻¹ corresponding to the ester carbonyl stretch [11]. Additional significant peaks appear at 1531, 1508, and 1464 cm⁻¹, representing aromatic carbon-carbon stretching vibrations [11]. The spectrum also shows characteristic bands at 810 and 750 cm⁻¹, indicative of aromatic carbon-hydrogen out-of-plane bending modes [11].
| Reaction Type | Primary Products | Conditions | Reference |
|---|---|---|---|
| Oxidation | Hydroxylated metabolites | Electrochemical, 1.26 V | [20] |
| Hydrolysis | Fluorobenzylindole-3-carboxylic acid | Enzymatic, physiological pH | [6] [18] |
| Hydroxylation | Multiple hydroxylated isomers | Cytochrome P450 | [6] [18] |
| Ester cleavage | Carboxylic acid derivatives | Aqueous conditions | [15] |
The synthesis of FUB-PB-22 relies on the strategic coupling of two primary components: a quinoline derivative and a fluorobenzyl-substituted indole carboxylic acid. The fundamental synthetic approach involves the formation of an ester bond between quinolin-8-yl chloride and 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid .
The key starting materials and their roles in the synthesis are systematically outlined in the data presented below. Quinolin-8-yl chloride serves as the electrophilic coupling partner, providing the quinoline moiety that constitutes the tail group of the final cannabinoid structure . This compound features a strategically positioned chlorine atom at the 8-position of the quinoline ring, creating an activated electrophilic center suitable for nucleophilic attack by carboxylate anions.
The indole component, 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, represents the more complex starting material, incorporating both the indole core structure and the characteristic 4-fluorobenzyl substituent at the nitrogen position . This material can be prepared through preliminary alkylation of indole-3-carboxylic acid with 4-fluorobenzyl bromide under basic conditions .
Table 1: Starting Materials and Precursors for FUB-PB-22 Synthesis
| Material | Role | Molecular Formula | Function |
|---|---|---|---|
| Quinolin-8-yl chloride | Quinoline coupling partner | C9H6ClN | Electrophilic ester formation partner |
| 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid | Indole carboxylic acid component | C16H12FNO2 | Nucleophilic carboxylic acid for esterification |
| Potassium carbonate (K2CO3) | Base catalyst | K2CO3 | Deprotonation and activation |
| Dimethylformamide (DMF) | Solvent/reaction medium | C3H7NO | Polar aprotic solvent |
| 4-Fluorobenzyl bromide | Fluorobenzyl source for indole alkylation | C7H6BrF | Electrophilic alkylating agent |
| Indole-3-carboxylic acid | Starting indole core | C9H7NO2 | Indole scaffold precursor |
The selection of potassium carbonate as the base catalyst is particularly significant due to its optimal basicity for deprotonating carboxylic acids while maintaining stability under the reaction conditions [3]. Dimethylformamide functions as both solvent and coordinating ligand, facilitating the dissolution of ionic species and stabilizing transition states during the coupling reaction [4].
The mechanistic pathway for FUB-PB-22 synthesis proceeds through a nucleophilic acyl substitution mechanism. The reaction begins with the deprotonation of the carboxylic acid functionality by potassium carbonate, generating a carboxylate anion that exhibits enhanced nucleophilicity . This carboxylate anion subsequently attacks the electrophilic carbonyl carbon of quinolin-8-yl chloride, leading to the formation of a tetrahedral intermediate.
The dimethylformamide solvent plays a crucial mechanistic role by coordinating to the electrophilic chloride, thereby increasing its reactivity toward nucleophilic attack [3] [4]. The polar aprotic nature of DMF stabilizes the developing charges in the transition state, lowering the activation energy for the ester bond formation.
Elimination of chloride ion from the tetrahedral intermediate yields the final ester product. The reaction conditions, particularly elevated temperatures between 60-80°C, provide the thermal energy necessary to overcome the activation barrier and drive the reaction to completion .
Table 2: Key Reaction Conditions and Mechanistic Roles
| Parameter | Optimized Conditions | Mechanism Role |
|---|---|---|
| Temperature | Elevated temperature (60-80°C) | Facilitates ester bond formation |
| Solvent | Dimethylformamide (DMF) | Coordinates to electrophile and stabilizes transition state |
| Base | Potassium carbonate (K2CO3) | Deprotonates carboxylic acid forming carboxylate nucleophile |
| Reaction Time | 6-24 hours | Allows complete conversion |
| Atmosphere | Inert (nitrogen/argon) | Prevents oxidation of sensitive components |
| Workup Method | Aqueous extraction with organic solvent | Separates product from salts and DMF |
Several strategic approaches have been developed to maximize the yield and purity of FUB-PB-22 synthesis. Base selection represents a critical optimization parameter, with potassium carbonate demonstrating superior performance compared to other carbonate bases due to its optimal basicity and solubility characteristics in dimethylformamide [3].
Temperature control emerges as another essential factor, requiring precise balance between reaction rate and selectivity. Temperatures below 60°C result in incomplete conversion, while temperatures exceeding 80°C can promote side reactions and decomposition of sensitive fluorinated components .
Stoichiometric optimization involves employing slight excess of both the quinolin-8-yl chloride and potassium carbonate to ensure complete consumption of the limiting indole carboxylic acid reagent. A typical ratio of 1:1.2:2.0 (acid:chloride:base) provides optimal conversion while minimizing waste of expensive starting materials .
The purification methodology significantly impacts the final yield, as the separation of the product from dimethylformamide and inorganic salts requires careful selection of extraction solvents and chromatographic conditions. Column chromatography using silica gel with appropriate solvent gradients typically provides 70-80% recovery of purified product .
Table 3: Yield Optimization Strategies and Expected Outcomes
| Strategy | Optimal Conditions | Expected Yield Range | Critical Factors |
|---|---|---|---|
| Base Selection | K2CO3 (1.5-2.0 equivalents) | 75-85% | Basicity and nucleophilicity |
| Solvent Optimization | DMF as primary solvent | 80-90% | Polarity and coordination ability |
| Temperature Control | 60-80°C for controlled reaction rate | 70-85% | Balance between rate and selectivity |
| Reaction Time | 12-24 hours for complete conversion | 75-90% | Complete substrate consumption |
| Stoichiometry | 1:1.2:2.0 (acid:chloride:base) | 80-95% | Excess base prevents side reactions |
| Purification Method | Column chromatography with silica gel | 70-80% recovery | Proper separation from DMF and salts |
Comprehensive structure-activity relationship investigations have revealed critical insights into the pharmacological optimization of FUB-PB-22 and related synthetic cannabinoids. The molecular architecture of these compounds can be systematically divided into three distinct structural domains: the head group (nitrogen substituent), the linker region, and the tail group (aromatic terminus) [5].
The head group modifications have demonstrated profound effects on cannabinoid receptor binding affinity and selectivity. Replacement of the 5-fluoropentyl chain with a para-fluorobenzyl substituent, as observed in FUB-PB-22, maintains high potency while potentially altering pharmacokinetic properties [5]. This bioisosteric replacement strategy has proven particularly successful, with FUB-PB-22 exhibiting binding affinities of 0.386 nanomolar at CB1 receptors and 0.478 nanomolar at CB2 receptors [6].
Comparative analysis reveals that fluorinated derivatives generally exhibit enhanced binding affinity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can modulate lipophilicity, metabolic stability, and receptor interaction profiles through altered electronic properties and conformational preferences [5].
The quinoline versus naphthalene tail group comparison provides additional structure-activity insights. FUB-PB-22, containing a quinoline moiety, demonstrates slightly higher CB1 selectivity compared to its naphthalene analog FDU-PB-22, which exhibits a CB1 binding affinity of 1.844 nanomolar [5].
Table 4: Structure-Activity Relationship Data for FUB-PB-22 and Structural Analogues
| Compound | Head Group | Linker | Tail Group | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|---|---|
| FUB-PB-22 | 4-Fluorobenzyl | Ester | Quinoline | 0.386 | 0.478 |
| FDU-PB-22 | 4-Fluorobenzyl | Ester | Naphthalene | 1.844 | Not reported |
| 5F-PB-22 | 5-Fluoropentyl | Ester | Quinoline | 0.468 | 0.633 |
| PB-22 | Pentyl | Ester | Quinoline | 0.217 | 0.633 |
| BB-22 | Cyclohexylmethyl | Ester | Quinoline | 0.166 | 0.582 |
The systematic development of FUB-PB-22 analogues has focused on strategic modifications of each structural component to optimize pharmacological properties while maintaining synthetic accessibility. Head group variations have explored different aromatic substituents and chain lengths to modulate receptor selectivity and metabolic stability [5].
Fluorine positioning studies have investigated the effects of ortho, meta, and para substitution patterns on the benzyl ring. The para-fluorobenzyl configuration in FUB-PB-22 represents an optimal balance between synthetic accessibility and biological activity, as para-substitution minimizes steric hindrance while maintaining favorable electronic properties [5].
Chain length modifications in the head group region have demonstrated the importance of optimal molecular dimensions for receptor binding. Cyclohexylmethyl derivatives, exemplified by BB-22, achieve exceptionally high binding affinity through conformational rigidity that may enhance receptor complementarity [5].
Linker region modifications have primarily focused on ester versus amide functionality, with ester-linked compounds generally exhibiting superior binding affinity compared to amide analogs. The ester linkage provides optimal geometric positioning of the head and tail groups while maintaining appropriate conformational flexibility [5].
Tail group diversification has expanded beyond quinoline and naphthalene to include various heterocyclic and carbocyclic aromatic systems. These modifications aim to optimize receptor selectivity profiles and potentially reduce off-target interactions [5].
The development of homologous series has enabled systematic evaluation of substituent effects and the establishment of quantitative structure-activity relationships. These studies have identified key molecular descriptors that correlate with biological activity, facilitating the rational design of next-generation synthetic cannabinoids [5].
Advanced synthetic strategies have incorporated protecting group methodologies and convergent synthesis approaches to access complex analogues efficiently. The modular nature of the synthetic route allows for late-stage diversification, enabling rapid exploration of structure-activity relationships [7].